molecular formula C16H14O6 B190615 3,4',5-Trihydroxy-7-methoxyflavanone CAS No. 37971-69-0

3,4',5-Trihydroxy-7-methoxyflavanone

Cat. No. B190615
CAS RN: 37971-69-0
M. Wt: 302.28 g/mol
InChI Key: LZLGHWHSUZVUFZ-JKSUJKDBSA-N
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Description

3,4’,5-Trihydroxy-7-methoxyflavanone, also known as Hesperetin, is an antioxidant flavonoid . It has been shown to induce G1-phase cell cycle arrest, exhibit anti-inflammatory properties, suppress NF-κB activation, reduce cholesterol biosynthesis, inhibit lipid peroxidation, and provide neuroprotection against neuronal oxidative damage .


Molecular Structure Analysis

The molecular formula of 3,4’,5-Trihydroxy-7-methoxyflavanone is C16H14O6 . The InChI Key is AIONOLUJZLIMTK-AWEZNQCLSA-N . The SMILES representation is COC1=CC=C(C=C1O)[C@@H]1CC(=O)C2=C(O)C=C(O)C=C2O1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4’,5-Trihydroxy-7-methoxyflavanone include a molecular weight of 302.28 g/mol . It appears as a white to cream or pale yellow to pale brown powder . It is soluble in water (partly), dilute alkalis, and ethanol (50 mg/ml) . The melting point ranges from 225°C to 236°C .

Scientific Research Applications

Antibacterial and Antioxidant Properties

Research on flavanones related to 3,4',5-Trihydroxy-7-methoxyflavanone has demonstrated significant antibacterial and antioxidant activities. For example, compounds structurally similar to 3,4',5-Trihydroxy-7-methoxyflavanone isolated from Erythrina livingstoniana exhibited notable efficacy against various bacterial strains, including Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and pathogenic strains like Staphylococcus aureus (Bedane et al., 2015). These compounds also displayed weak radical scavenging properties, which is a measure of antioxidant activity.

Structural Characterization and Crystallography

The detailed structural characterization of flavanones like 3,4',5-Trihydroxy-7-methoxyflavanone has been performed using various spectroscopic techniques. For instance, a study on Artemisia sphaerocephala identified and characterized this flavanone, contributing to the understanding of its molecular structure through crystallography (Wang et al., 2014).

Cytotoxic and Anticancer Potential

Flavanones similar to 3,4',5-Trihydroxy-7-methoxyflavanone have shown potential in cytotoxic and anticancer research. For instance, a study on Haplopappus rigidus evaluated the cytotoxicity and antioxidant activities of this flavanone. It demonstrated significant scavenging effect on free radicals and cytotoxicity against human tumor cell lines, indicating its potential as an anticancer agent (Morales et al., 2009).

Allelopathic Interactions and Weed Management

In the context of allelopathy, compounds structurally related to 3,4',5-Trihydroxy-7-methoxyflavanone have been identified in the root exudate of Desmodium uncinatum. These compounds were found to influence the germination of parasitic weeds, suggesting a role in plant-plant interactions and potential applications in weed management (Tsanuo et al., 2003).

Safety And Hazards

3,4’,5-Trihydroxy-7-methoxyflavanone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .

properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLGHWHSUZVUFZ-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958962
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aromadendrin 7-methyl ether

CAS RN

37971-69-0
Record name Aromadendrin 7-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROMADENDRIN 7-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3G2R82MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DMH Ali, KC Wong, PK Lim - Fitoterapia, 2005 - Elsevier
3,4′,5-Trihydroxy-3′,7-dimethoxyflavanone was isolated from the ligroin extract of the leaves of Blumea balsamifera, while the acetone extract yielded 3′,4′,5-trihydroxy-7-…
Number of citations: 45 www.sciencedirect.com
M Nobakht, T Grkovic, SJ Trueman, HM Wallace… - Molecules, 2014 - mdpi.com
Seven flavanones were identified from kino exudate of Corymbia torelliana by spectroscopic and spectrometric methods including UV, 1D and 2D NMR and UPLC-HR-MS. The study …
Number of citations: 25 www.mdpi.com
II Chemesova, LM Belenovskaya… - Chemistry of Natural …, 1984 - Springer
Substances (I)--C1606H14, mp 220 C,(chloroform-ethanol),[aiD 2~'s 4.1 (c0. 897%; methanol), M+ 302, Imax CN~ OH, nm: 288, 333 (sh.). Substance (I) from its IR, UV, and PMR …
Number of citations: 2 link.springer.com
A Ibrahim, N Ipinloju, AO Aiyelabegan… - Applied Biochemistry …, 2023 - Springer
The BRCA1 and BRCA2 are genes that encode a protein that ensures the integrity of DNA and prevents the unregulated cells from proliferating. Mutations in the sequence of these …
Number of citations: 3 link.springer.com
S Ferheen, Aziz-Ur-Rehman, N Afza… - Journal of enzyme …, 2009 - Taylor & Francis
Galinsosides A (1) and B (2), new flavanone glucosides together with two known flavanones, 7,3′,4′-trihydroxyflavanone (3) and 3,5,7,3′,4′-pentahydroxyflavanone (4) have been …
Number of citations: 49 www.tandfonline.com
CM Ma, M Hattori, HB Chen, SQ Cai… - Phytochemical …, 2008 - Wiley Online Library
An HPLC‐PAD‐MS n method was employed to profile the phenolic compounds of the aerial part of Artemisia pectinata (Neopallasia pectinata), a plant with no previous reports …
M Nobakht, SJ Trueman, HM Wallace, PR Brooks… - Plants, 2017 - mdpi.com
Traditional medicine and ecological cues can both help to reveal bioactive natural compounds. Indigenous Australians have long used kino from trunks of the eucalypt tree, Corymbia …
Number of citations: 26 www.mdpi.com
DC dos Santosa, JM Davidb, OCS Netob, BO Limac… - researchgate.net
This work describes the first chemical study on the metabolic profile of three geopropolis samples from Melipona fulva, M. compressipes, and M. paraensis collected in the Amazonian …
Number of citations: 2 www.researchgate.net
Y Pang, D Wang, Z Fan, X Chen, F Yu, X Hu, K Wang… - Molecules, 2014 - mdpi.com
The main components of sambong (Blumea balsamifera) are listed in this article. The whole plant and its crude extracts, as well as its isolated constituents, display numerous biological …
Number of citations: 149 www.mdpi.com
J Echeverría, J Opazo, L Mendoza, A Urzúa, M Wilkens - Molecules, 2017 - mdpi.com
In this study, we tested eight naturally-occurring flavonoids—three flavanones and five flavones—for their possible antibacterial properties against four Gram-positive and four Gram-…
Number of citations: 113 www.mdpi.com

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